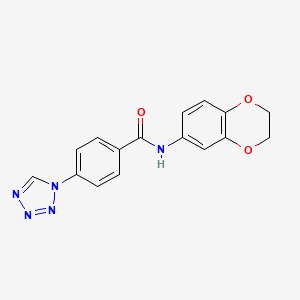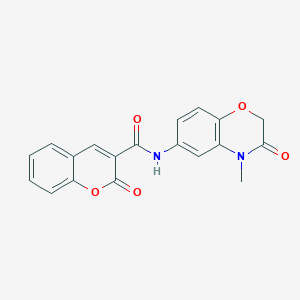![molecular formula C23H18ClN3O3 B11303436 N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303436.png)
N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid: ist eine komplexe organische Verbindung, die zur Klasse der Benzamide gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines Benzamid-Grundgerüsts aus, das mit einer 3-Chlor-2-methylphenyl-Gruppe und einer 3-Phenyl-1,2,4-oxadiazol-5-ylmethoxy-Gruppe substituiert ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid umfasst typischerweise mehrere Schritte:
Bildung des 1,2,4-Oxadiazolrings: Dies kann durch Cyclisierung geeigneter Vorläufer wie Amidoxime und Carbonsäuren unter dehydrierenden Bedingungen erreicht werden.
Anlagerung der 3-Phenyl-Gruppe: Dieser Schritt kann die Verwendung von Phenylierungsmitteln in Gegenwart von Katalysatoren umfassen.
Bildung des Benzamid-Grundgerüsts: Dies beinhaltet die Reaktion eines geeigneten Amins mit einem Benzoylchlorid-Derivat.
Substitution mit der 3-Chlor-2-methylphenyl-Gruppe: Dieser Schritt kann unter Verwendung von nucleophilen Substitutionsreaktionen durchgeführt werden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.
Attachment of the 3-phenyl group: This step may involve the use of phenylating agents in the presence of catalysts.
Formation of the benzamide core: This involves the reaction of an appropriate amine with a benzoyl chloride derivative.
Substitution with the 3-chloro-2-methylphenyl group: This step can be carried out using nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können zur Bildung von Aminen oder anderen reduzierten Derivaten führen.
Substitution: Nucleophile oder elektrophile Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitutionsreagenzien: wie Halogene, Alkylierungsmittel oder Acylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise Oxidation Oxide ergeben, während Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten wie antimikrobielle oder Antikrebs-Eigenschaften.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei verschiedenen Krankheiten.
Industrie: Wird bei der Entwicklung neuer Materialien oder als Vorläufer in der chemischen Produktion eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen. Dies können Enzyme, Rezeptoren oder andere Proteine sein, die zu einer Modulation biologischer Pfade führen. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Wirkmechanismus
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]acetamid
- N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]propionamid
Einzigartigkeit
N-(3-Chlor-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamid ist aufgrund seines spezifischen Substitutionsschemas und des Vorhandenseins sowohl des 1,2,4-Oxadiazolrings als auch des Benzamid-Grundgerüsts einzigartig. Diese Kombination von Strukturmerkmalen verleiht ihm besondere chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht.
Eigenschaften
Molekularformel |
C23H18ClN3O3 |
|---|---|
Molekulargewicht |
419.9 g/mol |
IUPAC-Name |
N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-18(24)11-7-12-19(15)25-23(28)17-10-5-6-13-20(17)29-14-21-26-22(27-30-21)16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,28) |
InChI-Schlüssel |
AZCLSGLJSWKCBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-4-{4-methyl-3-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11303353.png)
![N-cyclohexyl-N-methyl-2-[(4-methyl-5-{[(methylsulfonyl)(phenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11303362.png)
![2-{3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11303363.png)
![4-(3,4-Dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303366.png)
![N-{1-benzyl-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide](/img/structure/B11303371.png)
![N-(4-methoxyphenyl)-2-{3-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11303378.png)
![2-[5-(4-chlorophenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B11303386.png)
![ethyl 4-({[2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl]acetyl}amino)benzoate](/img/structure/B11303397.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11303410.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303429.png)
![1-(4-chloro-3,5-dimethylphenoxy)-3-[2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-2-ol](/img/structure/B11303434.png)
